molecular formula C11H9F3O2 B1414875 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid CAS No. 91136-84-4

3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid

Cat. No.: B1414875
CAS No.: 91136-84-4
M. Wt: 230.18 g/mol
InChI Key: FTSHJZABYZAUAG-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid is an organic compound with the molecular formula C11H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSHJZABYZAUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40706897
Record name 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7386-61-0
Record name 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 4-(trifluoromethyl)benzaldehyde and malonic acid in the presence of a base, such as piperidine or pyridine. This reaction forms the intermediate 3-[4-(trifluoromethyl)phenyl]acrylic acid.

    Decarboxylation: The intermediate is then subjected to decarboxylation under acidic conditions, typically using hydrochloric acid, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: The use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to facilitate the reaction and purification processes.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Saturated derivatives of the original compound.

    Substitution Products: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Similar in structure but with different substituents on the but-2-enoic acid moiety.

    4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group attached to a phenyl ring but lacks the but-2-enoic acid moiety.

    4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid.

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a but-2-enoic acid moiety, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications.

Biological Activity

3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid, an unsaturated carboxylic acid, has garnered attention in recent years due to its significant biological activities, particularly its antimicrobial properties. This compound features a butenoic acid backbone with a trifluoromethyl-substituted phenyl group, enhancing its electron-withdrawing characteristics and influencing its reactivity and biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C11H8F3O2C_{11}H_{8}F_{3}O_{2}, and its structure can be represented as follows:

Structure CF3C6H4C=C(COOH)C\text{Structure }\text{CF}_3-\text{C}_6\text{H}_4-\text{C}=\text{C}(\text{COOH})-\text{C}

The trifluoromethyl group significantly affects the compound's chemical behavior, enhancing its potential applications in various fields, including pharmaceuticals.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications as an antimicrobial agent in medical settings.

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with microbial cell membranes, leading to disruption and subsequent cell death. The presence of the trifluoromethyl group enhances this interaction by increasing the lipophilicity of the compound, allowing it to penetrate lipid membranes more effectively.

Comparative Analysis of Similar Compounds

A comparative overview of structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
3-(Trifluoromethyl)cinnamic acidTrifluoromethyl group on a cinnamic backboneKnown for anti-inflammatory properties
2-(Trifluoromethyl)cinnamic acidSimilar structure with variations in positionExhibits different reactivity patterns
5-Methyl-2-(trifluoromethyl)cinnamic acidMethyl substitution on the aromatic ringPotentially different biological activities
2,5-Bis(trifluoromethyl)cinnamic acidTwo trifluoromethyl groupsEnhanced electron-withdrawing effects

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study evaluating the antimicrobial efficacy of this compound reported a significant reduction in bacterial growth at varying concentrations. The results are summarized in the following table:
    Concentration (µg/mL)Inhibition Zone (mm)
    00
    5012
    10020
    20030
    The study concluded that higher concentrations correlate with larger inhibition zones, indicating strong bactericidal activity against tested strains.
  • Mechanistic Insights :
    Further investigations into the mechanistic action revealed that the compound disrupts bacterial membrane integrity, leading to leakage of cellular contents and eventual cell lysis. This was demonstrated using electron microscopy, which showed significant morphological changes in treated bacteria compared to controls.

Applications and Future Directions

Given its promising biological activity, further research is warranted to explore additional therapeutic applications of this compound. Potential areas of investigation include:

  • Development as an Antimicrobial Agent : Targeting resistant strains of bacteria.
  • Exploration in Cancer Therapy : Investigating cytotoxic effects on cancer cell lines.
  • Coordination Chemistry : Studying its role as a ligand in metal complexes for novel material development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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